Cas no 2137780-88-0 (Sodium piperidine-3-sulfinate)

Sodium piperidine-3-sulfinate is a sulfinate derivative featuring a piperidine ring, commonly utilized as a versatile intermediate in organic synthesis. Its key advantages include its role as a nucleophilic sulfonylating agent, enabling the introduction of sulfonyl groups into target molecules under mild conditions. The compound exhibits good solubility in polar solvents, facilitating its use in aqueous or protic reaction media. Its stability and compatibility with a range of functional groups make it suitable for applications in pharmaceutical and agrochemical research. The piperidine moiety further enhances its utility in constructing biologically active scaffolds, particularly in the development of sulfonamide-based compounds.
Sodium piperidine-3-sulfinate structure
Sodium piperidine-3-sulfinate structure
商品名:Sodium piperidine-3-sulfinate
CAS番号:2137780-88-0
MF:C5H10NNaO2S
メガワット:171.193171024323
CID:5777147
PubChem ID:165450381

Sodium piperidine-3-sulfinate 化学的及び物理的性質

名前と識別子

    • EN300-724575
    • sodium piperidine-3-sulfinate
    • 2137780-88-0
    • Sodium piperidine-3-sulfinate
    • インチ: 1S/C5H11NO2S.Na/c7-9(8)5-2-1-3-6-4-5;/h5-6H,1-4H2,(H,7,8);/q;+1/p-1
    • InChIKey: FWYWWNPSXDVEKR-UHFFFAOYSA-M
    • ほほえんだ: S(C1CNCCC1)(=O)[O-].[Na+]

計算された属性

  • せいみつぶんしりょう: 171.03299402g/mol
  • どういたいしつりょう: 171.03299402g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.4Ų

Sodium piperidine-3-sulfinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-724575-1.0g
sodium piperidine-3-sulfinate
2137780-88-0
1g
$0.0 2023-06-07

Sodium piperidine-3-sulfinate 関連文献

Sodium piperidine-3-sulfinateに関する追加情報

Sodium piperidine-3-sulfinate: A Comprehensive Overview

Sodium piperidine-3-sulfinate, also known as piperidine-3-sulfonic acid sodium salt, is a chemical compound with the CAS number 2137780-88-0. This compound belongs to the class of sulfonates, which are widely used in various industries due to their unique chemical properties. The molecule consists of a piperidine ring, a six-membered saturated ring with one nitrogen atom, and a sulfonate group attached at the third position. The sodium salt form makes it highly soluble in water, which is advantageous for its application in aqueous environments.

The synthesis of sodium piperidine-3-sulfinate typically involves the sulfonation of piperidine using sulfuric acid or other sulfonating agents. This reaction introduces the sulfonic acid group (-SO₃H) onto the nitrogen-containing ring. Subsequent neutralization with sodium hydroxide converts the acidic hydrogen into its sodium salt form, resulting in the final product. The reaction conditions, such as temperature and pH, play a crucial role in ensuring high yield and purity of the compound.

Recent studies have highlighted the potential of piperidine-3-sulfinate as a versatile building block in organic synthesis. Its ability to act as both a nucleophile and an electrophile makes it valuable in constructing complex molecular architectures. For instance, researchers have employed this compound in the synthesis of bioactive molecules, including antibiotics and antiviral agents. The sulfonate group serves as an excellent leaving group, facilitating substitution reactions that are essential in drug discovery.

In addition to its role in organic synthesis, sodium piperidine-3-sulfinate has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and tunable porosity, making them ideal for gas storage, catalysis, and sensing applications.

The pharmacological properties of piperidine-3-sulfinate have also been explored in recent years. Studies indicate that this compound exhibits anti-inflammatory and antioxidant activities, suggesting its potential as a therapeutic agent. Furthermore, its ability to modulate ion channels has drawn attention from researchers working on neurological disorders. Preclinical studies are currently underway to evaluate its efficacy and safety profile for potential clinical use.

From an environmental perspective, sodium piperidine-3-sulfinate has been investigated for its biodegradability and eco-friendly properties. Research indicates that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This makes it a preferable choice for industries seeking sustainable alternatives to traditional chemicals.

In conclusion, sodium piperidine-3-sulfinate is a multifaceted compound with applications spanning organic synthesis, materials science, pharmacology, and environmental chemistry. Its unique chemical properties and versatility make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new avenues for its application, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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